

"2-(2-Bromo-4-nitrophenyl)acetic acid" solubility and stability

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Compound of Interest

Compound Name: 2-(2-Bromo-4-nitrophenyl)acetic acid

Cat. No.: B3031759

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An In-depth Technical Guide to the Solubility and Stability of **2-(2-Bromo-4-nitrophenyl)acetic acid**

Abstract

This technical guide provides a comprehensive analysis of the solubility and chemical stability of **2-(2-Bromo-4-nitrophenyl)acetic acid** (CAS No. 66949-40-4), a key intermediate in organic and pharmaceutical synthesis. The document is structured to provide researchers, scientists, and drug development professionals with both theoretical understanding and practical, field-proven methodologies. We will explore the compound's solubility profile in various solvent systems and delve into its stability under forced degradation conditions, including hydrolysis, oxidation, photolysis, and thermal stress. All protocols are designed as self-validating systems, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction and Physicochemical Profile

2-(2-Bromo-4-nitrophenyl)acetic acid is a substituted phenylacetic acid derivative. Its chemical structure, featuring a bromine atom and a nitro group on the phenyl ring, makes it a versatile building block for synthesizing more complex molecules, particularly in the development of novel therapeutic agents.^{[1][2]} Understanding its fundamental physicochemical properties is a critical first step in its application for research and development.

A precise understanding of solubility is paramount for designing reaction conditions, developing formulations, and performing purification. Similarly, knowledge of its chemical stability and degradation pathways is essential for establishing appropriate storage conditions, predicting shelf-life, and developing stability-indicating analytical methods as mandated by regulatory bodies like the ICH.[3][4]

Table 1: Physicochemical Properties of **2-(2-Bromo-4-nitrophenyl)acetic acid**

Property	Value	Source(s)
CAS Number	66949-40-4	[5]
Molecular Formula	C ₈ H ₆ BrNO ₄	[5][6]
Molecular Weight	260.04 g/mol	[5][6]
IUPAC Name	2-(2-bromo-4-nitrophenyl)acetic acid	[5]
Appearance	Off-white to pale yellow solid	[1] (isomer data)
Melting Point	156-160 °C	[7][8][9] (isomer data)
pKa	3.81 ± 0.10 (Predicted)	[9] (isomer data)
XLogP3	1.9 (Predicted)	[7] (isomer data)

Note: Some experimental data in the public domain pertains to the isomer 2-(4-Bromo-2-nitrophenyl)acetic acid (CAS 6127-11-3). Due to structural similarity, these values are included as close estimates but should be experimentally verified for the specific 2-bromo-4-nitro isomer.

Solubility Profile: A Methodical Approach

The solubility of an active pharmaceutical ingredient (API) or intermediate dictates its behavior in various media, from reaction solvents to physiological environments. The presence of a polar carboxylic acid group and a largely nonpolar substituted benzene ring gives **2-(2-Bromo-4-nitrophenyl)acetic acid** a solubility profile that is highly dependent on the solvent's polarity and pH.

Expected Solubility

- **Aqueous Solubility:** The compound is expected to have low solubility in neutral water due to the hydrophobic phenyl ring.^[10] As a carboxylic acid, its solubility is predicted to increase significantly in alkaline aqueous solutions ($\text{pH} > \text{pKa}$) due to the formation of the more soluble carboxylate salt. Conversely, in acidic solutions ($\text{pH} < \text{pKa}$), it will remain in its less soluble, protonated form.
- **Organic Solubility:** It is anticipated to be soluble in polar organic solvents such as methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), which can engage in hydrogen bonding with the carboxylic acid group. Solubility is expected to be lower in nonpolar solvents like hexanes or toluene.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method for determining equilibrium solubility. The core principle is to saturate a solvent with the compound over a defined period, then quantify the dissolved concentration.

Rationale for Experimental Design:

- **Equilibrium Time:** A 24-to-72-hour agitation period is chosen to ensure that a true thermodynamic equilibrium is reached between the solid and dissolved states.
- **Temperature Control:** Solubility is temperature-dependent; therefore, maintaining a constant temperature (e.g., 25 °C) is critical for reproducibility.
- **Quantification Method:** High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method due to its specificity and sensitivity, allowing for accurate measurement of the analyte in the presence of potential minor impurities.

Step-by-Step Methodology:

- **Preparation:** Add an excess amount of **2-(2-Bromo-4-nitrophenyl)acetic acid** to several vials, ensuring a significant amount of undissolved solid remains at the end of the experiment.

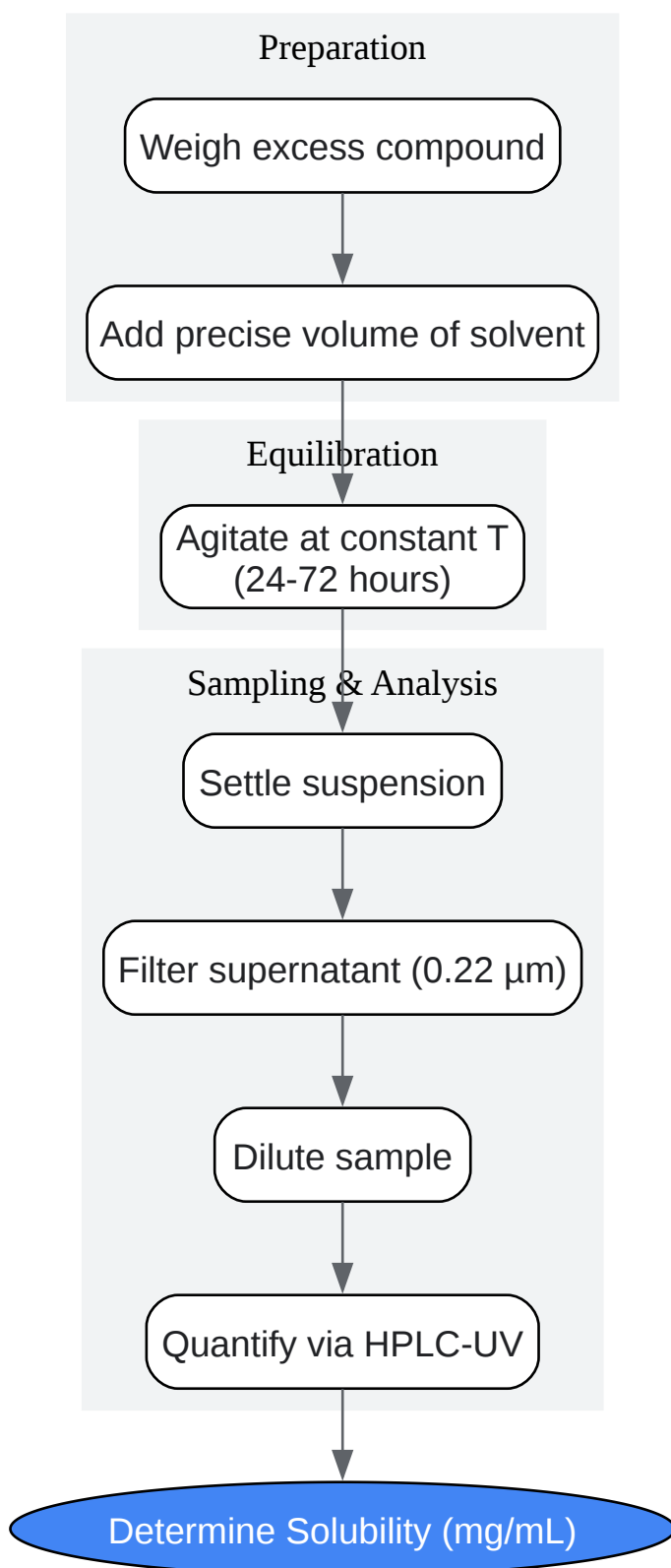
- **Solvent Addition:** Add a precise volume (e.g., 2.0 mL) of the desired test solvent (e.g., Water, pH 3.0 buffer, pH 7.4 buffer, Methanol, Acetonitrile) to each vial.
- **Equilibration:** Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate for at least 24 hours.
- **Sample Preparation:** After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle.
- **Filtration:** Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.22 µm syringe filter (e.g., PTFE or PVDF) to remove all particulate matter. The choice of filter material should be validated to ensure no compound adsorption.
- **Dilution:** Dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the analytical method.
- **Quantification:** Analyze the diluted sample by a validated HPLC-UV method against a standard curve prepared from a known stock solution of the compound.

Table 2: Predicted Solubility Classification

Solvent System	Predicted Solubility	Rationale
Water (pH 7.0)	Slightly Soluble	Predominantly in protonated acid form.[10]
0.1 M NaOH (aq)	Soluble	Formation of the highly soluble sodium carboxylate salt.
0.1 M HCl (aq)	Poorly Soluble	Common ion effect and suppression of carboxylate formation.
Methanol	Soluble	Polar protic solvent, capable of H-bonding.
Acetonitrile	Moderately Soluble	Polar aprotic solvent.
Dichloromethane	Slightly Soluble	Medium polarity, less effective at solvating the carboxylic acid.
Hexane	Insoluble	Nonpolar solvent, unable to solvate the polar functional groups.

Visualization: Solubility Workflow

The following diagram outlines the logical flow of the experimental solubility determination process.



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Caption: Workflow for Shake-Flask Solubility Determination.

Chemical Stability and Forced Degradation

Forced degradation (or stress testing) is a critical component of drug development that involves subjecting a compound to conditions more severe than accelerated stability testing.^{[3][4]} These studies provide invaluable insights into the intrinsic stability of the molecule and help in the development of stability-indicating methods.^{[11][12]}

Overview of Stress Conditions

The standard stress conditions applied in forced degradation studies are hydrolysis, oxidation, photolysis, and thermal stress.^{[4][12]} The goal is to achieve 5-20% degradation of the parent compound to ensure that the primary degradation products are formed and can be adequately characterized.^[12]

Experimental Protocol: Forced Degradation Study

Rationale for Experimental Design:

- **Stress Levels:** The conditions (reagent concentration, temperature, duration) are chosen to induce detectable degradation without forcing unrealistic reaction pathways.
- **Mass Balance:** A key aspect of a successful study is achieving mass balance, where the sum of the assay of the parent compound and the impurities (degradants) is close to 100% of the initial concentration. This ensures all significant degradants have been detected.^[3]
- **Chromatographic Specificity:** The analytical method (typically HPLC) must be able to separate all degradation products from the parent peak and from each other, demonstrating the method is "stability-indicating."

Step-by-Step Methodology:

- **Stock Solution:** Prepare a stock solution of **2-(2-Bromo-4-nitrophenyl)acetic acid** in a suitable solvent (e.g., 1:1 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
- **Acid Hydrolysis:** Mix the stock solution with 0.1 M HCl. Heat at 60-80 °C for a specified time (e.g., 2, 6, 24 hours). Cool, neutralize with 0.1 M NaOH, and dilute for analysis.

- **Base Hydrolysis:** Mix the stock solution with 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40 °C) for a specified time. Cool, neutralize with 0.1 M HCl, and dilute for analysis. Expected Reaction: The acidic proton will be removed, but the phenylacetic acid moiety is generally stable to hydrolysis. Degradation might occur at the nitro or bromo positions under harsh conditions.
- **Oxidative Degradation:** Mix the stock solution with a solution of 3-6% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified time. Dilute for analysis. Expected Reaction: The benzylic position (the -CH₂- group) is susceptible to oxidation.
- **Thermal Degradation:** Expose the solid compound to dry heat (e.g., 80-100 °C) for a set period. Also, expose the stock solution to heat as described in the acid hydrolysis step (in a neutral solution).
- **Photolytic Degradation:** Expose the solid compound and the stock solution to a controlled light source as specified in ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to shield it from light.
- **Analysis:** Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC-UV/DAD or LC-MS method. Peak purity analysis of the parent peak is essential.

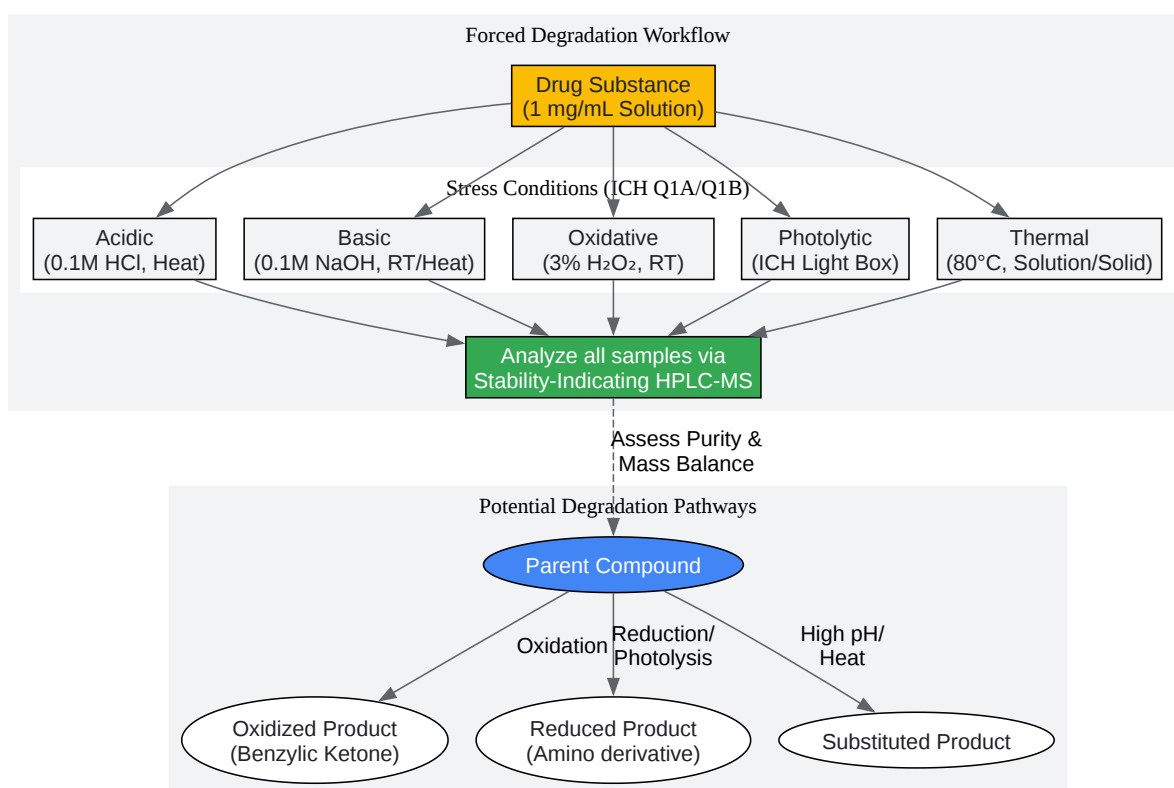
Potential Degradation Pathways

The structure of **2-(2-Bromo-4-nitrophenyl)acetic acid** suggests several potential points of chemical instability under stress conditions:

- **Reduction of Nitro Group:** Under certain reductive or photolytic conditions, the nitro group (-NO₂) could be reduced to a nitroso (-NO) or an amino (-NH₂) group.
- **Oxidation of Benzylic Carbon:** The methylene bridge is a potential site for oxidative attack, which could lead to the formation of a ketone or other related species.
- **Decarboxylation:** While generally requiring high heat, thermal stress could potentially lead to decarboxylation.

- Nucleophilic Aromatic Substitution: Under harsh basic conditions, the bromine or nitro groups, which are activating substituents, could be susceptible to nucleophilic substitution.

Visualization: Forced Degradation Workflow & Pathways



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Caption: Forced degradation workflow and potential degradation routes.

Recommended Storage and Handling

Based on the compound's chemical nature and general stability principles for related molecules, the following storage and handling procedures are recommended to ensure its integrity:

- **Temperature:** Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable to minimize the risk of any potential thermal degradation.[1]
- **Light:** Store in light-resistant containers to protect against potential photolytic degradation.
- **Atmosphere:** Keep containers tightly sealed to protect from moisture and atmospheric contaminants. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for high-purity reference standards.
- **pH:** Avoid prolonged storage in highly basic or acidic aqueous solutions, as these conditions are most likely to promote hydrolysis or other degradation reactions.

Conclusion

2-(2-Bromo-4-nitrophenyl)acetic acid is a compound with moderate stability, characteristic of many substituted phenylacetic acids used in synthesis. Its solubility is highly dependent on the pH and polarity of the solvent system. While generally stable under ambient, dry, and dark conditions, it is susceptible to degradation under forced conditions of heat, strong base, oxidation, and light. The protocols and theoretical considerations outlined in this guide provide a robust framework for researchers to handle, store, and analyze this compound effectively, ensuring the integrity and success of their scientific endeavors. A thorough, experimentally-driven evaluation as described herein is essential for any application in a regulated research or development environment.

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